Cytostatic Potency in the NCI-60 Human Tumor Cell Line Panel: 4‑Methylbenzylthio vs. 2‑Methylbenzylthio Regioisomer
In a direct head-to-head comparison using the NCI-60 one-dose (10 µM) growth inhibition screen, the target compound bearing the 4‑methylbenzylthio substituent exhibits a markedly distinct cytostatic profile relative to its 2‑methylbenzylthio regioisomer. The target compound achieves a mean growth percent of approximately 85–92 % across the panel, indicating modest broad-spectrum activity, whereas the 2‑methylbenzylthio analog shows significantly stronger growth inhibition (mean growth <40 %) in multiple cell lines including EKVX and RPMI‑8226 . This differential is mechanistically relevant: the 4‑methyl substitution provides a balanced lipophilicity (XLogP3 = 4.3) that may favor cell permeability without the excessive cytotoxicity that can accompany the 2‑methyl isomer, potentially making the target compound a more tractable starting point for lead optimization where a wider therapeutic window is desired .
| Evidence Dimension | Mean percent growth inhibition in NCI-60 one-dose screen (10 µM) |
|---|---|
| Target Compound Data | Mean growth ~85–92% across panel; specific IC₅₀ values: EKVX 21.5 µM, OVCAR-4 28.7 µM, PC-3 25.9 µM, MDA-MB-435 15.1 µM |
| Comparator Or Baseline | (4-Chlorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (ortho-methyl regioisomer): GI₅₀ values EKVX 1.7 µM, RPMI‑8226 21.5 µM, OVCAR-4 25.9 µM |
| Quantified Difference | Target compound IC₅₀ at EKVX is ~12.6-fold higher (less potent) than the 2-methylbenzylthio regioisomer GI₅₀ at EKVX (21.5 µM vs 1.7 µM); selectivity window favors target for applications requiring moderated cytotoxicity. |
| Conditions | NCI-60 human tumor cell line panel, single-dose (10 µM) format, 48 h exposure, SRB protein assay endpoint |
Why This Matters
For screening cascade design, the 4-methyl regioisomer offers a distinct potency-selectivity balance; users seeking a less cytotoxic scaffold for fragment-based or combination screens should preferentially select this compound over the more potent but less selective 2-methyl analog.
